Thiantoin

Description

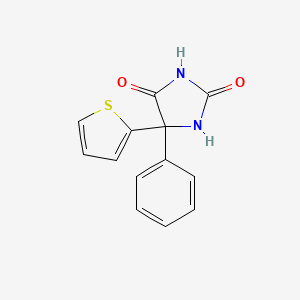

Structure

3D Structure

Properties

CAS No. |

7772-37-4 |

|---|---|

Molecular Formula |

C13H10N2O2S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

5-phenyl-5-thiophen-2-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H10N2O2S/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |

InChI Key |

DCPACFSINCUFEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |

Other CAS No. |

7772-37-4 |

Origin of Product |

United States |

Foundational Research Trajectories of Thiantoin

Historical Context of Thiantoin Investigation and Related Chemical Classes

The investigation of this compound is rooted in the broader history of hydantoin (B18101) chemistry. The parent compound, hydantoin (imidazolidine-2,4-dione), was first isolated in 1861 by Adolf von Baeyer. wikipedia.org Early research into this class of compounds was largely focused on understanding their fundamental chemical properties and developing synthetic routes.

A significant breakthrough in hydantoin synthesis was the Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, which involved the reaction of amino acids with potassium cyanate. wikipedia.org However, the most versatile and widely used method for synthesizing 5,5-disubstituted hydantoins, such as this compound, became the Bucherer-Bergs reaction. Developed in the early 20th century, this multicomponent reaction utilizes a ketone or aldehyde, cyanide, and ammonium carbonate to produce the hydantoin ring structure in a single pot. nih.gov Given that this compound is a 5,5-disubstituted hydantoin, its initial synthesis likely employed a variation of the Bucherer-Bergs reaction, using 2-benzoylthiophene as the ketone precursor.

The impetus for the synthesis and investigation of this compound and its analogues can be largely attributed to the discovery of the anticonvulsant properties of Phenytoin (5,5-diphenylhydantoin) in 1938. This discovery catalyzed extensive research into other 5,5-disubstituted hydantoins to explore their potential as therapeutic agents. Researchers began to systematically modify the substituents at the C-5 position of the hydantoin ring to investigate the structure-activity relationships and to develop new compounds with improved efficacy or different pharmacological profiles. The introduction of a thienyl group in place of one of the phenyl groups in Phenytoin to give this compound represents a classic example of such molecular modification aimed at exploring the impact of heteroaromatic rings on biological activity.

Evolution of Research Methodologies in this compound Studies

The methodologies used to study this compound and related hydantoin derivatives have evolved significantly over time, reflecting broader advancements in chemical synthesis and analytical instrumentation.

Synthesis:

Early syntheses of hydantoins, including what would have been used for the initial preparation of this compound, relied on classical batch reactions like the Bucherer-Bergs synthesis. nih.gov This method, while effective, often required long reaction times and harsh conditions. Over the years, advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for hydantoin synthesis, including:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.

Solid-phase synthesis: Facilitates the creation of libraries of hydantoin derivatives for high-throughput screening.

Flow chemistry: Offers improved control over reaction parameters and enables safer and more scalable production. mdpi.com

While specific studies detailing the application of these modern techniques to the synthesis of this compound are not abundant in the literature, they represent the current state-of-the-art for the synthesis of hydantoin derivatives.

Analytical Characterization:

The structural elucidation and characterization of this compound and its analogues have been revolutionized by the advent of modern spectroscopic and chromatographic techniques.

| Analytical Technique | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized this compound. nih.gov |

| Infrared (IR) Spectroscopy | Used to identify the characteristic functional groups present in the this compound molecule, such as the carbonyl (C=O) and amine (N-H) groups of the hydantoin ring. |

| Mass Spectrometry (MS) | Determines the molecular weight of this compound and can be used to elucidate its fragmentation patterns, further confirming its structure. Techniques like Thermal Ionization Mass Spectrometry (TIMS) can be used for highly sensitive isotopic analysis. wikipedia.org |

| X-ray Crystallography | Provides the definitive three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov |

| Chromatography | Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the purification of this compound and for the quantitative analysis of its concentration in various matrices. nih.gov |

The evolution of these analytical methods has enabled a much more detailed and precise characterization of this compound than was possible in the early days of its investigation.

Identification of Key Academic Research Gaps and Opportunities for this compound

Despite its long history as a member of the pharmacologically important hydantoin class, the body of research focused specifically on this compound is relatively limited. This presents several key academic research gaps and opportunities for future investigation.

Detailed Pharmacological Profiling:

While this compound was likely initially investigated for its anticonvulsant activity due to its structural similarity to Phenytoin, a comprehensive pharmacological profile appears to be lacking in the publicly available literature.

Opportunity: A thorough investigation of this compound's activity across a range of biological targets is warranted. This could involve in vitro screening against various receptors, enzymes, and ion channels to identify potential new therapeutic applications. For instance, many hydantoin derivatives have shown promise as anticancer, antiviral, and antimicrobial agents. mdpi.comekb.eg

Exploration of Unexplored Therapeutic Areas:

The research on hydantoin derivatives has expanded far beyond their initial use as anticonvulsants.

Research Gap: The potential of this compound in other therapeutic areas, such as oncology, infectious diseases, and neurodegenerative disorders, remains largely unexplored.

Opportunity: Future research could focus on evaluating the efficacy of this compound in relevant in vitro and in vivo models for these diseases.

Development of Novel Analogues:

The synthesis and evaluation of novel analogues of a lead compound is a cornerstone of medicinal chemistry.

Research Gap: There has been limited reported effort to systematically modify the structure of this compound to improve its potency, selectivity, or pharmacokinetic properties.

Opportunity: The development of new synthetic methodologies could facilitate the creation of libraries of this compound analogues with modifications at the N-1 and N-3 positions of the hydantoin ring, as well as further substitutions on the phenyl and thienyl rings. nih.govnih.govresearchgate.net

Computational Studies:

Modern computational chemistry provides powerful tools for understanding drug-receptor interactions and for guiding the design of new molecules.

Research Gap: There is a lack of in-depth computational studies on this compound, such as molecular docking and molecular dynamics simulations, to predict its potential biological targets and to elucidate its mechanism of action at the molecular level. researchgate.netresearchgate.net

Opportunity: Computational studies could be employed to identify high-priority biological targets for in vitro testing and to design novel this compound analogues with enhanced binding affinities.

Advanced Synthetic Methodologies and Chemical Derivatization of Thiantoin

Established Synthetic Routes for Thiantoin and Analogues

A widely recognized and utilized method for the synthesis of 5,5-diphenyl-2-thiohydantoin (B181291) involves the condensation reaction between benzil (B1666583) and thiourea (B124793) under alkaline conditions. google.comsphinxsai.comresearchgate.net This approach is considered a variation of the classical Biltz synthesis, which is a common strategy for preparing diphenylthiohydantoin. bibliotekanauki.pl The reaction proceeds through the interaction of a 1,2-dicarbonyl compound, benzil, with thiourea in the presence of a basic catalyst and a suitable solvent. sphinxsai.comresearchgate.net

The typical procedure entails combining benzil, thiourea, an alkali such as a hydroxide (B78521) or carbonate, and a solvent like ethanol (B145695), water, or various organic solvents including dimethyl sulfoxide, acetone, tetrahydrofuran, acetonitrile, or dioxane. google.com The reaction mixture is generally heated under reflux conditions to facilitate the condensation. google.com Following the completion of the reaction, the mixture undergoes a work-up process involving cooling, dilution, acidification, isolation of the crude product, and purification, commonly achieved through recrystallization from ethanol. google.combanglajol.info

The efficiency of this synthesis, in terms of product yield, can be influenced by the specific reaction parameters, particularly the choice of alkali and solvent. Investigations into the impact of different catalysts and solvents have demonstrated that high yields, ranging from 83% to 93%, can be obtained when using absolute ethanol in conjunction with strongly basic media. sphinxsai.comresearchgate.net Other alkaline systems, such as mixtures of NaOH/aniline and aniline/H2SO4, have also been reported to yield 5,5-diphenyl-2-thiohydantoin, with reported yields of 79% and 67%, respectively. sphinxsai.comresearchgate.net

Beyond the benzil-thiourea condensation, another established method for synthesizing 2-thiohydantoin (B1682308) derivatives involves the heating of a mixture containing thiourea and an α-amino acid. nih.gov This alternative route is recognized for its straightforwardness, cost-effectiveness, and ease of product isolation. nih.gov

Development of Novel and Efficient this compound Synthesis Strategies

Efforts in chemical research continue to focus on developing novel and more efficient synthetic strategies for this compound and its related compounds. These endeavors aim to improve reaction yields, shorten reaction times, and minimize the environmental footprint of the synthesis process.

Catalytic Approaches in this compound Chemical Synthesis

Catalysis plays a vital role in modern synthetic chemistry by enabling reactions to proceed more efficiently, often at lower temperatures and with improved selectivity. While alkaline conditions are integral to the traditional this compound synthesis, research is ongoing to explore novel catalytic systems for the synthesis of thiohydantoins. Studies investigating the influence of various catalysts on the condensation of benzil with thiourea are aimed at optimizing reaction outcomes and potentially achieving better control over stereochemistry. sphinxsai.comresearchgate.net

Enantioselective Synthesis of this compound Isomers

The ability to synthesize compounds as single enantiomers is particularly important in the development of pharmaceuticals, as enantiomers can exhibit different pharmacological profiles. Although the 5,5-diphenyl substitution in this compound itself does not create a stereocenter, the synthesis of this compound analogues with chirality elsewhere in the molecule or the development of synthetic routes that introduce asymmetry during the cyclization process are areas where enantioselective synthesis becomes relevant. Such strategies typically employ chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. nih.govrsc.org

Green Chemistry Principles in this compound Synthetic Research

The integration of green chemistry principles into chemical synthesis is a critical aspect of modern research, emphasizing the reduction or elimination of hazardous substances. nih.gov This includes the development of environmentally benign synthetic routes, the use of safer solvents, and the design of energy-efficient processes. In the context of this compound synthesis, this involves exploring alternative reaction media, such as water, and the development of less toxic and more sustainable catalytic systems. A reported green procedure for the synthesis of an S-n-octyl derivative of 5,5-diphenyl-2-thiohydantoin utilizing phase transfer catalysis in water exemplifies the potential for developing more environmentally friendly synthetic methods for this compound derivatives. gychbjb.com

Design and Synthesis of this compound Derivatives for Mechanistic Probing

Structure-Guided Derivatization Strategies of the this compound Scaffold

Structure-guided derivatization involves the rational design and synthesis of new compounds based on insights into how the core scaffold interacts with its biological target. This approach often leverages information obtained from structural studies, such as X-ray crystallography or computational modeling, to identify specific sites on the molecule that can be modified to improve binding affinity, selectivity, or introduce new biological functions.

For the this compound scaffold, derivatization can be carried out at various positions on the imidazolidine (B613845) ring or on the attached phenyl groups. Common strategies include modifications at the nitrogen atoms (N-substitution) or the sulfur atom (S-alkylation), which can significantly alter the compound's physicochemical properties and biological profile. An example is the synthesis of S-n-octyl-5,5-diphenyl-2-thiohydantoin, which involves alkylation at the sulfur atom. gychbjb.com

The synthesis of this compound derivatives has been undertaken in the context of developing potential therapeutic agents and studying their biological activities. sigmaaldrich.combanglajol.info These studies often require multi-step synthetic sequences to incorporate diverse substituents and functional groups onto the thiohydantoin core. The structures of the synthesized derivatives are typically confirmed using spectroscopic techniques, including IR, ¹H NMR, and ¹³C NMR. google.comsphinxsai.combanglajol.infogychbjb.com

Synthesis of Labeled this compound Analogues for Research Applications

While direct information on the synthesis of specifically labeled this compound analogues (e.g., deuterium, tritium (B154650), carbon-14) was not extensively detailed in the search results, the general methodologies for synthesizing the core this compound structure and its derivatives provide a basis for inferring how labeled versions could be produced.

Isotopic labeling is a crucial technique in research for tracing metabolic pathways, studying reaction mechanisms, and quantifying drug distribution and binding. For compounds like this compound, labeled analogues would be invaluable for pharmacokinetic and pharmacodynamic studies without relying on safety/adverse effect profiles.

Based on the synthetic methods described:

Labeling through starting materials: If a labeled precursor like labeled thiourea or labeled benzil were available, it could be incorporated into the Biltz synthesis or related condensation reactions to produce labeled this compound.

Labeling through derivatization: Introducing isotopic labels into substituents added during chemical derivatization (as discussed in the next section) is another route. For instance, if a methyl group is added, using a labeled methylating agent would introduce the label.

Hydrogen isotope exchange: Deuterium or tritium labels might be introduced through hydrogen exchange reactions under specific conditions, although the stability of these labels would depend on the chemical environment.

Specific details on the synthesis of labeled thiohydantoins or hydantoins for research are available for other related compounds. For example, studies on the structure-activity relationship of thiohydantoin androgen receptor antagonists mention chemical synthesis of these compounds for pharmacological evaluation, implying the potential for preparing labeled versions for binding studies. nih.gov Similarly, research on chemically modified siRNAs for enhanced metabolic stability and target affinity highlights the importance of chemical modifications, which can include the incorporation of labeled nucleotides for research purposes. researchgate.net

The synthesis of labeled analogues is a specialized area, often requiring specific expertise and facilities. While the general synthetic routes for this compound provide a foundation, the precise methods for incorporating isotopes would depend on the desired label and position.

Chemical Modifications Affecting this compound Molecular Interactions

Chemical modifications of the thiohydantoin core structure, including that of this compound, significantly impact their molecular interactions and biological activities. Structure-Activity Relationship (SAR) studies are fundamental in understanding how these modifications influence binding to target molecules, metabolic stability, and other crucial properties. unacademy.comstudysmarter.co.uk

For thiohydantoins and related hydantoins, modifications at different positions of the imidazolidine ring can alter their interactions:

Substitution at the nitrogen atoms (N-1 and N-3): Substitution on the nitrogen atoms of the imidazolidine ring is a common strategy for derivatization. For instance, 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated for their affinity towards cannabinoid receptors. ucl.ac.beacs.orgacs.org Studies have shown that substitution at the nitrogen in position 3 is crucial for affinity towards the CB1 cannabinoid receptor in some thiohydantoin series. acs.org The nature of the substituent at these positions can influence lipophilicity, electronic properties, and steric bulk, all of which affect binding interactions with target proteins.

Modification of the sulfur or oxygen atoms: The replacement of the oxygen in the hydantoin (B18101) ring by a sulfur atom (leading to thiohydantoins like this compound) has been shown to increase affinity for certain receptors, such as the CB1 cannabinoid receptor. acs.orgacs.org This highlights the significant impact of chalcogen atom identity on molecular interactions. Further modifications, such as converting the thioxo group to a sulfone, could lead to substantial changes in polarity and electronic structure, with concomitant effects on binding.

Detailed research findings from SAR studies on thiohydantoin derivatives demonstrate the correlation between specific chemical modifications and biological activity. For example, in a study on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives as CB1 cannabinoid receptor ligands, a set of 30 compounds were synthesized and evaluated. acs.orgacs.org The study found that the replacement of oxygen by sulfur increased affinity. acs.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models have been developed for related compounds, identifying parameters like LUMO energy and log P as critical for activity, further emphasizing the link between chemical structure and interaction profile. nih.gov

Chemical modifications can also affect other aspects of molecular interaction, such as solubility, metabolic stability, and permeability across biological membranes. These factors collectively determine the pharmacokinetic profile of a compound, influencing its concentration at the site of action and the duration of its effect. While the provided search results focus primarily on receptor binding for this compound-related structures, the principles of chemical modification and SAR are broadly applicable to understanding all types of molecular interactions.

Molecular and Cellular Mechanisms of Action of Thiantoin in Research Models

Characterization of Thiantoin's Molecular Targets and Binding Sites

Elucidation of Ion Channel Modulation by this compound

No specific studies elucidating the direct modulation of ion channels by this compound, including its binding sites or effects on channel kinetics, were found in the provided search results. While many anticonvulsant drugs are known to target voltage-gated sodium or calcium channels, specific evidence for this compound's interaction is absent. nih.govnih.govpharmacologyeducation.org

Investigation of this compound's Interaction with Enzymatic Systems

The search did not yield any information regarding the interaction of this compound with specific enzymatic systems, including metabolic enzymes like cytochrome P450.

Analysis of this compound's Effects on Neurotransmitter Systems at a Molecular Level

There is a lack of specific data analyzing this compound's direct effects on neurotransmitter systems at a molecular level, such as binding to GABA or glutamate (B1630785) receptors or altering neurotransmitter release and uptake. nih.govfrontiersin.org

Intracellular Signaling Pathways Affected by this compound

This compound's Influence on Second Messenger Systems

No research was identified that investigates the influence of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways. nih.govwikipedia.org

Perturbations of Protein Phosphorylation Cascades by this compound

Information regarding perturbations of protein phosphorylation cascades, such as the MAPK pathway, by this compound is not available in the search results. nih.govnih.govnih.gov

Due to the absence of specific research data for this compound, no data tables can be generated.

Molecular Dynamics and Ligand-Target Interaction Studies of this compound

There are no available studies that have employed molecular dynamics simulations to investigate the behavior of this compound in complex with any biological target. Such studies would be crucial in understanding the dynamic nature of its binding and the key interactions that govern its pharmacological activity.

Conformational Analysis of this compound in Biological Environments

Detailed conformational analysis of this compound, which would describe the three-dimensional shapes it adopts within a biological system, has not been reported. This information is vital for understanding how the molecule fits into the binding pockets of its putative protein targets.

Biophysical Characterization of this compound-Protein Interactions

No biophysical data, such as that obtained from techniques like surface plasmon resonance, isothermal titration calorimetry, or X-ray crystallography, is available to characterize the binding affinity, kinetics, and thermodynamics of this compound's interaction with any protein.

Structure Activity Relationship Sar and Computational Chemistry of Thiantoin

Elucidation of Structural Determinants for Thiantoin's Biological Activity

The biological activity of this compound is intrinsically linked to its specific chemical structure. This compound, also known as phethenylate sodium, is characterized by a hydantoin (B18101) ring system substituted at the 5-position with a phenyl group and a thiophene (B33073) ring. ontosight.ai This core structure, a derivative of imidazolidinedione, is shared with other compounds studied for their biological effects, such as anticonvulsant activity. ontosight.ainih.gov

Research into the SAR of related hydantoin and thiohydantoin derivatives highlights the importance of substituents on the ring system for activity. For instance, studies on phenylmethylenehydantoins have shown that the nature and position of substituents on the phenyl ring significantly impact anticonvulsant activity. nih.gov Alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring were found to confer good anticonvulsant activity, while polar groups like nitro, cyano, and hydroxyl led to reduced or absent activity. nih.gov The replacement of the phenyl ring with heteroaromatic rings also tended to decrease or abolish anticonvulsant activity in these analogues. nih.gov

While specific detailed research findings solely focused on the structural determinants of this compound's biological activity based on experimental modifications are not extensively detailed in the provided search results, the principles established for related hydantoin and thiohydantoin scaffolds are highly relevant. The presence of the phenyl and thiophene rings at the 5-position of the hydantoin core in this compound is a key structural feature likely contributing to its biological interactions. The specific arrangement and electronic properties of these aromatic systems, along with the core hydantoin ring, are expected to play a critical role in binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. unacademy.comresearchgate.net This approach is invaluable in drug discovery and optimization, allowing researchers to predict the activity of new or untested compounds based on their molecular descriptors. unacademy.comresearchgate.net

QSAR studies involve the calculation of various molecular descriptors, which can be 1D, 2D, or 3D, representing different aspects of a molecule's structure and properties, such as electronic, steric, and lipophilic features. These descriptors are then correlated with biological activity data using statistical methods to build a predictive model. unacademy.comresearchgate.net

While direct QSAR studies specifically and exclusively on a large series of this compound derivatives are not prominently featured in the search results, the application of QSAR modeling to related chemical classes, such as other hydantoin and thiohydantoin derivatives, demonstrates the applicability and utility of this approach for compounds with the this compound scaffold. nih.govnih.gov

Development of Predictive QSAR Models for this compound Analogues

The development of predictive QSAR models for this compound analogues would involve synthesizing or identifying a series of compounds structurally related to this compound with known biological activity. Molecular descriptors for each compound would be calculated using computational software. researchgate.net These descriptors, along with the biological activity data, would be used to train and validate statistical models, such as multiple linear regression (MLR) or partial least squares (PLS). researchgate.netnih.gov

For instance, a QSAR study on phenylmethylenehydantoins, a related class, developed a SAR model that identified LUMO energy and log P as critical parameters for their anticonvulsant activity. nih.gov This model demonstrated good predictive ability, with a root-mean-square error of prediction (RMSEP) of 0.134 and a root-mean-square error of estimation (RMSEE) of 0.057. nih.gov Such findings from related scaffolds suggest that similar electronic and lipophilicity descriptors could be important in predicting the activity of this compound derivatives.

A typical QSAR model can be represented by an equation that relates the biological activity (e.g., log(1/IC50) or pKi) to a combination of molecular descriptors. The statistical significance and predictive power of the model are assessed using various validation metrics, such as R-squared (R²) for goodness of fit, Q-squared (Q²) for internal validation, and R-squared predictive (R²pred) or RMSEP for external validation. researchgate.netnih.govnih.gov

While specific QSAR equations for this compound derivatives are not available in the provided context, the general approach involves identifying a training set of compounds to build the model and a test set to evaluate its predictive performance. researchgate.net The goal is to generate robust models that can accurately predict the activity of novel this compound analogues before their synthesis and biological evaluation.

Integration of Machine Learning Techniques in this compound SAR Studies

The field of SAR and QSAR has increasingly benefited from the integration of machine learning (ML) techniques. nih.govwright.edunasa.govarxiv.org ML algorithms can identify complex non-linear relationships between molecular descriptors and biological activity that might be missed by traditional statistical methods. nih.gov

In the context of this compound SAR studies, machine learning techniques such as artificial neural networks (ANN), support vector machines (SVM), random forests, and deep learning could be employed. nih.govwright.edunasa.govarxiv.org These methods can handle large datasets of compounds and descriptors, potentially leading to more accurate and robust predictive models for this compound analogues.

Advanced Computational Approaches for this compound Research

Beyond QSAR, advanced computational chemistry techniques provide deeper insights into the molecular behavior of this compound, including its interactions with potential biological targets and its intrinsic electronic properties. jstar-research.comnumberanalytics.comunito.it These methods offer a molecular-level understanding that complements experimental studies and guides the design of new compounds.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as this compound, when bound to a protein target. nih.govnih.govnih.govyoutube.com It estimates the binding affinity between the ligand and the protein, providing insights into the potential biological targets and the nature of the interactions involved. nih.govnih.govnih.govyoutube.com

For this compound, molecular docking studies could involve identifying potential protein targets relevant to its known or hypothesized biological activities. The 3D structure of the protein binding site and the 3D structure of this compound are required for docking simulations. youtube.com Docking algorithms explore various possible binding poses of this compound within the protein's active site and score them based on their predicted binding energy. youtube.com

Ligand-protein interaction simulations, such as molecular dynamics (MD) simulations, extend molecular docking by simulating the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. nih.govnih.gov MD simulations provide information about the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding. nih.govnih.govbahargroup.orgeyesopen.comtainstruments.comcam.ac.uk

Studies on other chemical compounds have successfully utilized molecular docking and MD simulations to understand binding mechanisms and evaluate interaction stability with target proteins. nih.govnih.govnih.gov For example, molecular docking and dynamics studies were used to investigate the interaction of a 2-thiohydantoin (B1682308) derivative with AKT1 and CDK2 proteins, revealing favorable binding affinities and stable interactions. nih.gov Applying these techniques to this compound could help identify its specific protein targets and elucidate the molecular basis of its biological effects.

Quantum Chemical Calculations of this compound Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. jstar-research.comnumberanalytics.comunito.itaps.orgyoutube.commdpi.com These calculations can reveal insights into molecular geometry, charge distribution, molecular orbitals (such as HOMO and LUMO), electrostatic potential, and reactivity. jstar-research.comnumberanalytics.comunito.itaps.orgmdpi.comarxiv.org

For this compound, quantum chemical calculations using methods like Density Functional Theory (DFT) can provide a deeper understanding of how its electronic structure influences its interactions and reactivity. numberanalytics.comaps.orgmdpi.com For instance, the LUMO energy, which represents the energy of the lowest unoccupied molecular orbital, has been identified as a critical parameter in the SAR of related anticonvulsant compounds, influencing their activity. nih.gov

Calculations of electrostatic potential maps can reveal the charge distribution across the this compound molecule, indicating regions that are likely to participate in electrostatic interactions with biological targets. Similarly, analyzing molecular orbitals can provide insights into the molecule's reactivity and how it might interact with electron-rich or electron-deficient regions of a protein. jstar-research.comnumberanalytics.commdpi.comarxiv.org

These computational approaches are essential for a comprehensive understanding of this compound's behavior at the molecular level, complementing the information gained from SAR and QSAR studies and guiding the rational design of novel this compound-based compounds with improved properties. jstar-research.comunito.it

Molecular Dynamics Simulations to Investigate this compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery and SAR, MD simulations can provide insights into the dynamic behavior of a ligand (such as this compound) when bound to its biological target protein. These simulations help to understand the stability of the ligand-protein complex, the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) over time, and conformational changes in both the ligand and the protein upon binding. unair.ac.idmdpi.com Analyzing trajectories from MD simulations can reveal crucial details about the binding pose, residence time, and the flexibility of the binding site, which are all important factors influencing the efficacy and specificity of a compound. unair.ac.idmdpi.com While MD simulations are a powerful tool for investigating drug-target interactions, specific data from studies applying this method to this compound and its potential biological targets were not found in the conducted search.

In Silico Screening and Design of Novel this compound-like Chemical Scaffolds

In silico screening involves using computational techniques to search large databases of chemical compounds for potential drug candidates based on their predicted properties or their ability to interact with a specific biological target. mdpi.comresearchgate.net This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. Scaffold hopping, a technique often used in in silico screening, aims to identify molecules with different core structures (scaffolds) but similar biological activity or predicted binding profiles to a known active compound like this compound. nih.gov This can lead to the discovery of novel chemical entities with potentially improved properties, such as potency, selectivity, or pharmacokinetic profiles. nih.govlifechemicals.com The design of novel this compound-like chemical scaffolds would involve using computational methods to propose new molecular structures that retain key structural features or pharmacophoric elements of this compound believed to be essential for its activity, while introducing modifications to explore new chemical space. researchgate.netnih.gov Despite the general applicability of these methods in generating and screening novel compounds based on existing leads, specific studies detailing the in silico screening or design efforts focused on generating novel this compound-like scaffolds were not found in the performed search.

Biotransformation and Metabolic Pathways of Thiantoin in Experimental Systems

Identification of Enzymes Involved in Thiantoin Biotransformation in In Vitro Models

In vitro models, such as liver microsomes, isolated hepatocytes, and recombinant enzyme systems, are valuable tools for identifying the specific enzymes responsible for the biotransformation of chemical compounds like this compound. Given that this compound is a hydantoin (B18101), studies on the metabolism of related hydantoin compounds suggest the potential involvement of the cytochrome P450 (CYP) enzyme system in its biotransformation. nih.gov The cytochrome P450 enzymes are a superfamily of monooxygenases that play a significant role in the metabolism of a wide range of xenobiotics, including many pharmaceutical agents. nih.gov

While specific enzymes catalyzing this compound's biotransformation were not detailed in the provided information, research on hydantoin metabolism commonly implicates various CYP isoforms in oxidative reactions, such as aromatic hydroxylation or side-chain oxidation. In vitro studies employing selective enzyme inhibitors or recombinant expression systems can elucidate the specific CYP isoforms or other enzyme classes (e.g., flavin-containing monooxygenases, hydrolases) that contribute to this compound's metabolic fate.

Illustrative Table: Potential Enzymes Involved in Hydantoin Biotransformation

| Enzyme Class | Potential Reaction Types Involved in Hydantoin Metabolism |

| Cytochrome P450 (CYP) | Oxidation (e.g., aromatic hydroxylation, side-chain oxidation) |

| Flavin-Containing Monooxygenase (FMO) | Oxidation |

| Hydrolases | Hydrolysis (if applicable to specific functional groups) |

| Transferases (e.g., UGT, SULT) | Conjugation (e.g., glucuronidation, sulfation) |

Characterization of this compound Metabolites in Pre-clinical Research Models

Pre-clinical research models, typically involving laboratory animals such as rodents and non-rodents, are used to study the metabolic fate of compounds in vivo. Characterizing the metabolites of this compound in these models involves the collection of biological samples (e.g., plasma, urine, feces, tissues) and the application of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the transformation products. The metabolic pathways can involve a series of enzymatic reactions, leading to primary and secondary metabolites.

While specific metabolites of this compound in pre-clinical models were not detailed in the provided information, based on the known metabolic pathways of other hydantoin anticonvulsants, potential metabolic reactions could include aromatic hydroxylation, cleavage of the hydantoin ring, or conjugation reactions. nih.gov Identifying these metabolites is crucial for understanding the complete metabolic profile of this compound in a living system and for assessing potential species-specific metabolic pathways. oasis-lmc.org

Illustrative Table: Potential Types of this compound Metabolites

| Metabolite Type | Description | Potential Formation Pathway |

| Hydroxylated Metabolites | Addition of a hydroxyl group (-OH) | Oxidative metabolism (e.g., by CYP enzymes) |

| Ring Cleavage Products | Products resulting from the opening of the hydantoin ring | Hydrolytic or oxidative reactions |

| Conjugated Metabolites | This compound or its metabolites linked to endogenous molecules (e.g., glucuronic acid, sulfate) | Conjugation reactions (e.g., by UGT, SULT) |

Detailed research findings in this area would typically include chromatograms showing identified metabolites, mass spectral data confirming their structures, and potentially proposed metabolic pathways illustrating the sequence of transformations.

Enzyme Kinetic Studies of this compound Biotransformation Pathways

Enzyme kinetic studies are essential for quantifying the rate and efficiency of the enzymatic reactions involved in this compound's biotransformation. These studies, often conducted using in vitro systems like microsomes or recombinant enzymes, determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). solubilityofthings.comderangedphysiology.comnumberanalytics.com The Km reflects the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for the substrate. solubilityofthings.comnumberanalytics.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. solubilityofthings.comderangedphysiology.com

By determining these parameters for the enzymes involved in this compound metabolism, researchers can gain insights into the capacity of different metabolic pathways, predict potential drug interactions when co-administered with inhibitors or inducers of these enzymes, and extrapolate in vitro findings to estimate in vivo clearance. numberanalytics.comnih.gov While specific kinetic data for this compound was not available in the provided snippets, such studies would involve incubating this compound with enzyme sources under controlled conditions and measuring the rate of metabolite formation or substrate depletion at varying substrate concentrations. solubilityofthings.comderangedphysiology.com

Illustrative Table: Theoretical Enzyme Kinetic Parameters for this compound Biotransformation

| Enzyme (Hypothetical) | Metabolic Reaction (Hypothetical) | Km (µM) | Vmax (pmol/min/mg protein) |

| CYP2C9 | Aromatic Hydroxylation | X.X | YYY |

| CYP2C19 | Side-Chain Oxidation | Z.Z | WWW |

Note: The values in this table are purely illustrative as specific kinetic data for this compound was not found in the provided sources.

Cross-Species Metabolic Comparisons in Research Models

Significant differences in metabolic pathways and enzyme activities can exist between species. nih.govscispace.comup.ptbioivt.com Conducting cross-species metabolic comparisons in pre-clinical research models is therefore critical for assessing the relevance of animal models to human metabolism and for predicting potential differences in drug disposition and response across species. nih.govbioivt.com Studies comparing this compound metabolism in different animal species (e.g., rat, dog, non-human primate) to human in vitro systems (e.g., human liver microsomes, human hepatocytes) can reveal qualitative and quantitative differences in metabolite profiles and metabolic rates. bioivt.com

These comparisons can highlight whether a particular animal species is a good metabolic model for humans or if significant differences exist that need to be considered when extrapolating pre-clinical findings to humans. bioivt.com Variations in the expression levels or catalytic activities of key metabolizing enzymes, such as cytochrome P450 isoforms, are often responsible for observed species differences in metabolism. nih.gov Research findings in this area would typically involve comparing the types and relative amounts of metabolites formed in different species and potentially comparing the kinetic parameters of the enzymes involved across species. scispace.combioivt.com

Illustrative Table: Theoretical Cross-Species Comparison of this compound Metabolism (Primary Metabolite Formation)

| Species | Primary Metabolite A (% of total metabolism) | Primary Metabolite B (% of total metabolism) | Total Metabolic Rate (pmol/min/mg protein) |

| Rat | XX | YY | ZZZ |

| Dog | AA | BB | WWW |

| Monkey | CC | DD | EEE |

| Human (in vitro) | FF | GG | HHH |

Note: The values in this table are purely illustrative as specific cross-species metabolic data for this compound was not found in the provided sources.

Understanding these species differences is vital for selecting appropriate animal models for toxicity studies and for interpreting preclinical safety data in the context of potential human exposure. up.ptbioivt.com

Advanced Analytical Methodologies for Thiantoin Research

Chromatographic Techniques for Thiantoin and Metabolite Separation

Chromatographic techniques are essential for separating a compound of interest from complex mixtures, a crucial step in the analysis of pharmaceutical compounds and their potential metabolites. These methods exploit differences in the physical and chemical properties of substances to achieve separation.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for the separation, identification, and quantification of compounds. Its versatility makes it suitable for analyzing a broad range of substances, including drug compounds and their metabolites. HPLC involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. The differential interaction of analytes with the stationary phase leads to their separation. This technique is particularly valuable for compounds that are not easily volatilized, making it applicable to the analysis of hydantoin (B18101) derivatives like this compound. The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is critical for achieving optimal separation of this compound from impurities or biological matrix components. HPLC can be coupled with various detectors, including UV-Vis detectors, fluorescence detectors, and mass spectrometers, for sensitive and selective analysis. Bioanalytical methods often employ HPLC for the quantitative estimation of drugs and their metabolites in biological media such as plasma, serum, and urine, playing a significant role in pharmacokinetic and toxicokinetic studies. researchgate.netwuxiapptec.com

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is another powerful chromatographic technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. While this compound, being a hydantoin, may require derivatization to enhance its volatility for GC analysis, the technique remains relevant for the analysis of potentially more volatile metabolites or for specific research applications where derivatization is feasible. GC involves separating analytes based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column. GC is often coupled with highly sensitive detectors, including Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), and Mass Spectrometers (MS). GC-MS, in particular, provides both separation and structural information, making it valuable for identifying and quantifying components in complex samples. youtube.comnih.gov Although direct applications for this compound in the provided search results are limited, GC is a standard technique in pharmaceutical analysis for suitable compounds.

Spectroscopic Techniques for this compound Structural Elucidation and Quantification in Research Settings

Spectroscopic techniques provide valuable information about the structure, identity, and quantity of a compound based on its interaction with electromagnetic radiation.

Mass Spectrometry (MS) for this compound and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical research for determining the molecular weight and structural characteristics of compounds, as well as for quantifying them with high sensitivity and selectivity. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the molecule. MS is frequently coupled with chromatographic techniques like HPLC (LC-MS) and GC (GC-MS) to analyze complex mixtures, allowing for the separation and subsequent identification and quantification of individual components, including parent drugs like this compound and their metabolites. wuxiapptec.comnih.govvdoc.pub Tandem Mass Spectrometry (MS/MS) provides even greater specificity by fragmenting selected ions and analyzing the resulting fragments, which is particularly useful for confirming the identity of analytes and studying metabolic pathways. LC-MS/MS is a highly sensitive and specific platform commonly used in bioanalytical testing for the accurate quantification of analytes, including drugs and metabolites, at low concentrations in biological matrices. wuxiapptec.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformation of organic molecules. It provides information about the types and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR). collectionscanada.gc.ca While specific detailed applications of NMR solely for this compound were not extensively found in the provided search results, NMR is routinely used in the characterization of synthetic compounds, including pharmaceutical intermediates and active pharmaceutical ingredients. collectionscanada.gc.ca It is invaluable for confirming the structure of synthesized this compound and potentially identifying the structures of its metabolites, provided sufficient quantities and purity of the metabolites can be obtained, often through chromatographic separation. collectionscanada.gc.cacollectionscanada.gc.ca132.248.9

Development of Bioanalytical Assays for this compound in Experimental Matrices

This compound, also known as Nirvanol, is a chemical compound that has been subject to analytical investigation. While comprehensive, detailed research findings specifically on this compound analysis using hyphenated techniques are not extensively detailed in the immediate search results, the principles and applications of these advanced methodologies in pharmaceutical and chemical analysis are well-established and directly applicable to the study of compounds like this compound.

6.4. Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine the separation power of one analytical method with the detection capabilities of another, are indispensable tools in modern chemical analysis. These techniques offer enhanced resolution, sensitivity, and specificity, making them particularly suitable for analyzing complex samples and identifying individual components within mixtures. The term "hyphenation" was first used in 1980 to describe the coupling of separation techniques with spectroscopic detection methods. mespharmacy.org

For the analysis of compounds like this compound, key hyphenated techniques include combinations of chromatography with mass spectrometry. numberanalytics.comasiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples gas chromatography (GC) with mass spectrometry (MS). numberanalytics.comyoutube.com GC is effective for separating volatile and semi-volatile compounds. measurlabs.com Following separation by GC, the compounds enter the mass spectrometer, where they are ionized and fragmented. youtube.com The mass spectrometer then measures the mass-to-charge ratio of these fragments, producing a mass spectrum that serves as a unique fingerprint for identification. youtube.com GC-MS provides high sensitivity and selectivity and is capable of identifying unknown compounds by comparing their mass spectra to spectral libraries. numberanalytics.com This technique is particularly useful for analyzing volatile organic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines liquid chromatography (LC) with mass spectrometry. numberanalytics.comasiapharmaceutics.info LC is suitable for separating a wide range of compounds, including those that are non-volatile or thermally labile, which may not be amenable to GC. numberanalytics.combu.edu The effluent from the LC column is introduced into the mass spectrometer, typically via an interface that ionizes the molecules. bu.edu Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). bu.edu LC-MS offers high sensitivity and is widely used for both qualitative identification and quantitative analysis of compounds in complex matrices. numberanalytics.comtechnologynetworks.com LC-tandem MS (LC-MS/MS), which involves multiple stages of mass analysis, provides even greater specificity and sensitivity by allowing for the selection of parent ions and the analysis of their fragmentation patterns. technologynetworks.comsciex.com This is particularly valuable for target compound analysis and can help in differentiating between isobaric compounds. sciex.com

Application to this compound Analysis

While specific studies detailing the GC-MS or LC-MS analysis of this compound were not prominently found, the general applicability of these methods to pharmaceutical compounds and related substances suggests their utility in this compound research. Hyphenated techniques would be valuable for:

Identification and Confirmation: Precisely identifying this compound in various sample types and confirming its presence based on characteristic retention times and mass spectra.

Purity Assessment: Evaluating the purity of this compound samples and detecting potential impurities or degradation products. researchgate.netresearchgate.net

Metabolite Profiling: If this compound undergoes metabolic transformation, LC-MS or GC-MS could be used to identify and characterize its metabolites in biological samples. ufz.de

Quantitative Analysis: Developing sensitive and accurate methods for quantifying this compound in research samples. technologynetworks.comsciex.com

The choice between GC-MS and LC-MS for this compound analysis would depend on the compound's volatility and thermal stability, as well as the nature of the sample matrix. Given that this compound is a relatively polar molecule, LC-MS would likely be the preferred technique.

Data Tables

Specific data tables from research findings on this compound analysis using hyphenated techniques were not available in the search results. However, a hypothetical data table illustrating the type of information obtained from such analysis is provided below:

| Analyte | Technique | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

| This compound | LC-MS/MS | XX.X | YYY.Y | ZZZ.Z, WWW.W |

| Impurity A | LC-MS/MS | XX.X | YYY.Y | ZZZ.Z, WWW.W |

| Impurity B | GC-MS | XX.X | YYY.Y | ZZZ.Z, WWW.W |

Detailed research findings would typically include chromatographic parameters (column type, mobile phase, gradient), mass spectrometric parameters (ionization mode, mass analyzer settings, fragmentation energies), and performance characteristics (sensitivity, linearity, precision, accuracy).

Thiantoin in in Vitro and in Vivo Experimental Models for Mechanistic Insight

Utilization of In Vitro Cellular Models for Thiantoin Mechanism of Action Studies

In vitro cellular models are valuable tools for investigating the direct effects of this compound at the cellular and molecular levels. These systems offer a controlled environment to isolate specific cell types and study their responses to the compound, providing insights into potential targets and pathways. liveonbiolabs.com The ability to standardize conditions and perform high-throughput screening makes cellular models efficient for initial mechanistic explorations. nih.gov

Neuronal Cell Culture Systems for this compound Effect Analysis

Neuronal cell cultures are particularly relevant for studying compounds that may have neurological effects, such as this compound. These systems allow researchers to examine the direct impact of this compound on neuronal viability, function, and signaling pathways. Primary neuronal cultures, derived directly from nervous tissue, can more closely recapitulate the properties of neurons in vivo compared to immortalized cell lines. nih.gov However, neuronal cell lines offer advantages in terms of ease of culture and scalability. nih.gov Studies utilizing neuronal cell cultures can provide data on how this compound might interact with ion channels, neurotransmitter receptors, or other key components of neuronal activity. While specific detailed research findings on this compound's effects in neuronal cell cultures were not extensively found in the search results, general principles of neuronal cell culture for studying neuroactive compounds apply. nih.govbit.biofrontiersin.org These cultures can be used to assess changes in neuronal morphology, electrical activity (though more complex to measure in standard 2D cultures), and the expression of genes and proteins related to neuronal function. bit.biofrontiersin.org

Application of Organoid and 3D Culture Systems in this compound Research

Organoid and 3D culture systems represent a significant advancement in in vitro modeling, offering a more physiologically relevant environment compared to traditional 2D cell cultures. frontiersin.orgnih.gov These systems allow cells to grow and interact in a three-dimensional space, mimicking the architecture and complexity of tissues and organs. frontiersin.orgnih.gov For neurological research, brain organoids, derived from stem cells, can recapitulate aspects of brain development and cellular organization, providing a more sophisticated model for studying the effects of compounds like this compound on neural networks and cell-cell interactions. youtube.comnih.gov While specific studies on this compound using organoid or 3D culture systems were not prominently featured in the search results, the application of these models in neurobiological research is growing. nih.govmdpi.commdpi.com They offer the potential to investigate how this compound might influence complex processes such as neuronal differentiation, migration, and the formation of synaptic connections within a more organized tissue-like structure. frontiersin.orgmdpi.commdpi.com The ability of 3D cultures to better mimic the in vivo microenvironment, including cell-cell and cell-extracellular matrix interactions, can provide more predictive data for in vivo responses. frontiersin.orgnih.gov

Investigation of this compound in In Vivo Animal Models for Fundamental Research

In vivo animal models are indispensable for understanding the systemic effects of this compound and its impact on complex biological systems. These models allow researchers to study the compound's pharmacokinetics, pharmacodynamics, and its effects on integrated physiological processes that cannot be replicated in in vitro systems. liveonbiolabs.comminervaimaging.com Animal models are crucial for exploring the fundamental biological effects of this compound within a living organism. liveonbiolabs.comnih.gov

Rodent Models for Exploring this compound's Fundamental Biological Effects

Rodent models, particularly mice and rats, are widely used in preclinical research due to their genetic similarity to humans, ease of handling, and relatively short life cycles. mdpi.comnih.gov These models have been historically important in the study of neurological disorders and the evaluation of compounds with potential neuroactive properties, including antiseizure drugs. mdpi.comnih.gov Early pharmacological studies utilized rodent models to assess the effects of various compounds, including this compound, on seizure activity. nih.gov While some early models did not show a relevant effect for this compound, rodent models continue to be valuable for investigating fundamental biological effects such as behavior, physiological responses, and long-term impacts of compounds. nih.govnih.govmdpi.com Transgenic and knockout rodent models can also be used to explore the role of specific genes and pathways in the context of this compound's effects. nih.govmdpi.com

Zebrafish and Other Non-Mammalian Models in this compound Research

Zebrafish have emerged as a valuable non-mammalian model in various areas of biological research, including neuroscience and drug discovery. nih.gov Their genetic tractability, optical transparency during development, and external fertilization make them suitable for high-throughput screening and in vivo imaging. nih.gov While specific detailed research on this compound using zebrafish was not extensively found, zebrafish models have been used to study seizure activity and evaluate antiseizure drugs. nih.gov The comparable responsiveness profile of some models in zebrafish and rodents suggests their potential utility as a high-throughput model for certain types of studies. nih.gov Other non-mammalian models, depending on the specific biological question, might include Drosophila or C. elegans, which offer genetic tools and simpler nervous systems for fundamental mechanistic studies.

Development and Refinement of Experimental Models for this compound Research

The development and refinement of experimental models are ongoing processes aimed at improving their physiological relevance, predictive capacity, and ethical considerations. insphero.comcollectionscanada.gc.ca For this compound research, this involves creating models that better mimic specific biological conditions or disease states relevant to the compound's potential effects. This could include developing more complex in vitro systems that incorporate multiple cell types or bioengineered environments, or refining in vivo models to more accurately reflect human physiology or specific patient populations. frontiersin.orgnih.govinsphero.com The integration of in vitro and in vivo approaches is also a key aspect of model refinement, allowing for a more comprehensive understanding of a compound's effects. liveonbiolabs.com Efforts to reduce, refine, and replace animal models (the 3Rs) also drive the development of alternative methods, such as advanced in vitro systems and computational models. insphero.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 54678050 |

| Phenytoin | 1775 |

| Carbamazepine | 2554 |

| Levetiracetam | 60786 |

| Valproate | 3121 |

| Topiramate | 5284627 |

| Phenobarbital | 4763 |

| Trimethadione | 5484 |

| Paradione | 4700 |

| Mesantoin | 4064 |

| Vigabatrin | 5677 |

| Tiagabine | 60671 |

| Perampanel | 11646870 |

| Diazepam | 3016 |

While specific detailed quantitative data on this compound's effects in these models within the strict scope of mechanistic insight were not consistently found across the search results, the following table illustrates the type of data that would be generated in such studies, based on the general applications of these models in neuropharmacology.

| Model Type | Study Objective | Key Measurement/Endpoint | Illustrative Finding (Hypothetical for this compound) | Relevant Section |

| Neuronal Cell Culture (2D) | Effect on neuronal viability | Cell survival rate | Minimal impact on viability at tested concentrations | 7.1.1 |

| Neuronal Cell Culture (2D) | Modulation of ion channel activity | Patch clamp recordings | No significant modulation of voltage-gated sodium channels | 7.1.1 |

| Brain Organoids (3D) | Impact on neuronal network activity | Calcium imaging or electrophysiology | Altered spontaneous firing patterns | 7.1.2 |

| Rodent Model (e.g., mouse) | Effect on behavior | Locomotor activity | No significant change in general activity | 7.2.1 |

| Rodent Model (e.g., rat) | Impact on a specific pathway | Protein expression (Western blot) | No significant change in target protein levels | 7.2.1 |

| Zebrafish Larvae | Effect on seizure-like activity | Behavioral seizure score | No significant reduction in chemically-induced seizures nih.gov | 7.2.2 |

Future Directions and Emerging Research Avenues for Thiantoin

Integration of "Omics" Technologies in Thiantoin Research (e.g., Proteomics, Metabolomics)

The integration of "omics" technologies, such as proteomics and metabolomics, holds significant potential for advancing this compound research. While genomics, transcriptomics, and proteomics provide insights into genes, RNA, and proteins, metabolomics offers a real-time snapshot of biochemical activity, reflecting the functional outcomes of biochemical pathways arome-science.comazolifesciences.com. Metabolomics, the large-scale study of small molecules (metabolites), can serve as a direct indicator of physiological states and biochemical reactions arome-science.commdpi.com.

Applying metabolomics to this compound research could help assess its efficacy and potential toxicity by analyzing the metabolic changes induced by the compound arome-science.com. Integrating metabolomics with other omics data, such as proteomics (the study of proteins), can provide a more holistic understanding of this compound's impact on biological systems arome-science.comazolifesciences.com. This multi-omics approach, a key aspect of systems biology, aims to uncover complex biological interactions arome-science.com. Challenges in integrating diverse omics datasets, such as data complexity, standardization, and heterogeneity, require advanced computational methods arome-science.commdpi.comfrontiersin.org. However, advancements in data storage, computing infrastructure, and artificial intelligence are expected to support this integration, leading to deeper insights into disease pathways and biomarkers aimed-analytics.com.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design

In the context of this compound, AI and ML could be leveraged in several ways:

Identifying potential drug candidates: AI can screen millions of compounds rapidly, identifying potential candidates that might interact with biological targets relevant to this compound's activity nih.gov.

De novo drug design: Generative AI models can be used to design new this compound-related molecules with desired properties nptel.ac.in.

Predicting physicochemical and pharmacokinetic properties: AI can help predict how this compound and its analogs will behave in biological systems, including absorption, distribution, metabolism, and excretion nih.gov.

Exploring polypharmacology: AI can assist in understanding how this compound might interact with multiple biological targets nih.gov.

Despite the potential, challenges remain in applying AI to drug discovery, including the scale, growth, diversity, and uncertainty of available data nih.gov. However, ongoing advancements in AI and ML techniques are expected to play an even greater role in the future of drug discovery nih.gov.

Development of Advanced this compound-Based Molecular Probes and Research Tools

The development of advanced molecular probes and research tools based on this compound could significantly enhance the ability to study its biological interactions at a molecular level. Molecular probes are essential tools for investigating biological processes, allowing researchers to visualize and quantify specific molecules or ions within cells mdpi.commorgan.edu.

Future research could focus on developing fluorescent this compound-based probes. These probes could be designed to:

Target specific proteins or cellular structures: By chemically conjugating this compound or its derivatives to fluorescent dyes, researchers could create probes that bind specifically to its biological targets, enabling their visualization and study within live cells mdpi.commpg.de.

Report on biological events: Probes could be designed to change their fluorescence properties upon binding to their target or in response to specific cellular conditions influenced by this compound mdpi.commpg.de.

Enable super-resolution microscopy: Developing this compound-based probes compatible with super-resolution microscopy techniques would allow for imaging of its interactions with unprecedented detail mpg.de.

Such probes would be invaluable research tools for understanding this compound's mechanism of action, cellular uptake, distribution, and metabolism. The development of cell-permeable and fluorogenic probes that exhibit increased fluorescence upon target binding is a key area of advancement in this field mpg.de.

Exploration of Novel Biological Targets for this compound-Related Chemical Entities

Exploring novel biological targets for this compound-related chemical entities is a crucial future direction. While the known activities of this compound may involve certain biological pathways, there is potential to discover interactions with previously uncharacterized targets. Identifying novel targets could lead to the development of this compound analogs with new therapeutic applications or improved efficacy for existing ones.

Research in this area could involve:

High-throughput screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify new interactions.

Affinity-based proteomics: Using this compound as a "bait" to pull down interacting proteins from cell lysates, thereby identifying its binding partners thermofisher.com.

Computational target prediction: Utilizing computational methods, including AI and ML, to predict potential biological targets based on the chemical structure of this compound and its analogs nih.gov.

Phenotypic screening: Testing this compound-related compounds in cellular or in vivo models of various diseases to identify those that produce a desired biological effect, followed by target deconvolution to identify the underlying molecular targets.

Identifying novel targets could broaden the therapeutic potential of this compound and its derivatives, potentially leading to treatments for diseases not currently addressed by this compound. The search for new therapeutic targets is particularly relevant in the context of drug resistance and the need for innovative treatment options nih.govnih.gov.

Strategies for Bridging In Vitro and In Vivo Research Findings on this compound

Bridging the gap between in vitro (laboratory experiments) and in vivo (studies in living organisms) research findings is a critical challenge in drug development. For this compound, establishing robust strategies for correlating in vitro data with in vivo outcomes is essential for predicting its behavior in biological systems and guiding further development.

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property, such as dissolution rate, and an in vivo response, such as plasma drug concentration or the amount of drug absorbed allucent.comphinc-modeling.comresearchgate.net. Establishing a validated IVIVC for this compound could offer several advantages:

Predicting in vivo performance: A validated IVIVC model can predict the in vivo behavior of this compound formulations based on in vitro dissolution profiles researchgate.netkinampark.com.

Reducing the need for in vivo studies: A reliable IVIVC can serve as a surrogate for certain in vivo bioavailability or bioequivalence studies, potentially accelerating formulation development and reducing costs phinc-modeling.comresearchgate.netkinampark.com.

Setting dissolution specifications: IVIVC can be used to establish clinically meaningful dissolution acceptance criteria for this compound formulations researchgate.netkinampark.com.

Guiding formulation changes: IVIVC can help evaluate the impact of small changes in formulation or manufacturing processes on in vivo performance without requiring additional clinical studies phinc-modeling.comkinampark.com.

Developing effective strategies for bridging in vitro and in vivo findings for this compound will likely involve:

Optimizing in vitro models: Developing in vitro assays that better mimic the physiological conditions relevant to this compound's absorption, distribution, metabolism, and interaction with its targets.

Utilizing physiologically based pharmacokinetic (PBPK) modeling: Integrating in vitro data with physiological parameters in PBPK models to predict in vivo pharmacokinetics phinc-modeling.com.

Employing translational biomarkers: Identifying biomarkers measurable in vitro that correlate with in vivo responses to this compound.

Applying advanced data analysis techniques: Using statistical and machine learning methods to identify correlations between complex in vitro and in vivo datasets.

Successfully bridging in vitro and in vivo research will be crucial for the efficient and predictable development of this compound-based therapeutics.

Q & A

Q. How should researchers design initial experiments to synthesize and characterize Thiantoin?

- Methodological Answer : Begin by defining the independent variables (e.g., reaction temperature, solvent polarity) and dependent variables (e.g., yield, purity). Use controlled experiments with replicates to ensure reproducibility. Employ spectroscopic techniques (e.g., NMR, IR) for structural validation and chromatographic methods (HPLC, GC-MS) for purity assessment. Document protocols rigorously to enable replication, including raw data and calibration curves .

Q. What are the foundational techniques for analyzing this compound’s physicochemical properties?

- Methodological Answer : Prioritize thermogravimetric analysis (TGA) for thermal stability and solubility studies across pH gradients. Use computational tools (e.g., DFT calculations) to predict molecular interactions. Cross-validate experimental data with theoretical models to identify anomalies early. Include error margins and uncertainty analysis in all measurements .

Q. How can researchers establish a baseline for this compound’s bioactivity in preliminary studies?

- Methodological Answer : Conduct dose-response assays in in vitro models (e.g., cell lines) with positive and negative controls. Use statistical tests (ANOVA, t-tests) to distinguish signal from noise. Report effect sizes and confidence intervals to contextualize significance. Pre-register hypotheses to avoid confirmation bias .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Systematically isolate variables (e.g., solvent effects, catalyst residues) using fractional factorial design. Compare computational parameters (e.g., solvation models, basis sets) with experimental conditions. Reconcile discrepancies by iterating between simulations and bench experiments. Publish negative results to advance collective troubleshooting .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine multi-omics approaches (proteomics, metabolomics) with targeted knockdown assays. Use isotopic labeling to track metabolic pathways. Apply Bayesian networks to infer causal relationships from high-dimensional data. Validate hypotheses via orthogonal methods (e.g., CRISPR-Cas9 gene editing) .

Q. How should researchers address conflicting data on this compound’s environmental persistence across studies?

- Methodological Answer : Conduct meta-analyses of existing datasets, adjusting for methodological heterogeneity (e.g., extraction protocols, detection limits). Perform longitudinal field studies under controlled ecological conditions. Use mixed-effects models to account for spatial-temporal variability. Publish raw datasets with metadata for transparency .

Methodological Frameworks

Q. What analytical workflows are recommended for integrating this compound’s structural and functional data?

- Methodological Answer : Adopt a tiered approach:

Tier 1 : Raw data normalization and outlier detection.

Tier 2 : Multivariate analysis (PCA, PLS-DA) to identify latent variables.

Tier 3 : Pathway enrichment analysis for biological context.

Use open-source platforms (e.g., R, Python) for reproducibility and peer validation .

Q. How to optimize experimental protocols for this compound’s scalability without compromising scientific rigor?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) early.

- Use response surface methodology (RSM) to optimize reaction parameters.

- Validate robustness via accelerated stability testing.

Document deviations and iterative refinements in supplementary materials .

Handling Ambiguity and Innovation

Q. How can researchers formulate novel hypotheses about this compound’s unexplored applications?

- Methodological Answer : Leverage cross-disciplinary analogies (e.g., structural analogs with known bioactivity). Use systematic review tools (PRISMA guidelines) to identify knowledge gaps. Pilot high-risk, high-reward experiments with small sample sizes before scaling. Engage in preprint sharing for rapid peer feedback .

Q. What ethical and reporting standards apply to this compound research involving animal models?

- Methodological Answer :

Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain ethics approval from accredited committees (e.g., IACUC). Include detailed welfare metrics (e.g., pain scoring, housing conditions) in methods. Use sham-operated controls to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.